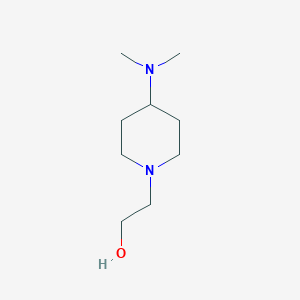
2-(4-(Dimethylamino)piperidin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Dimethylamino)piperidin-1-yl)ethanol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(Dimethylamino)piperidin-1-yl)ethanol, also known as DMPE, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₂₀N₂O
- Molecular Weight : 172.27 g/mol
- Structural Features : The compound features a piperidine ring substituted with a dimethylamino group and an ethanol moiety, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that DMPE exhibits various biological activities, particularly in the following areas:
- Antidepressant Properties : DMPE influences serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation. This modulation suggests potential use in treating depression and anxiety disorders.
- Anticancer Activity : Certain derivatives of DMPE have demonstrated cytotoxic effects against various cancer cell lines. Studies show that compounds with similar structures can inhibit key cancer-related pathways, including those involving CDK2 and EGFR .
The biological activity of DMPE can be attributed to its interaction with several biological targets:
- Neurotransmitter Modulation : DMPE acts on serotonin and norepinephrine transporters, enhancing their activity, which may alleviate symptoms of depression.
- Inhibition of Cancer Cell Proliferation : Research indicates that DMPE derivatives can induce apoptosis in cancer cells by activating apoptotic markers such as Caspases 3, 8, and 9 .
- EGFR Inhibition : Some derivatives have shown significant inhibitory effects on the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy .
Antidepressant Activity
A study focusing on the antidepressant potential of DMPE revealed that it effectively increased serotonin levels in animal models, leading to improved behavioral outcomes in tests measuring anxiety and depression-like symptoms. The compound's ability to cross the blood-brain barrier enhances its efficacy as a central nervous system agent.
Anticancer Activity
A series of experiments evaluated the anticancer properties of DMPE derivatives against various cell lines:
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| DMPE Derivative A | MCF-7 (Breast Cancer) | 0.95 | CDK2 Inhibition |
| DMPE Derivative B | A-549 (Lung Cancer) | 1.00 | Apoptosis Induction |
| DMPE Derivative C | Panc-1 (Pancreatic Cancer) | 0.80 | EGFR Inhibition |
These results indicate that certain derivatives are more potent than traditional chemotherapeutics like Doxorubicin, suggesting their potential as novel cancer treatments .
Apoptosis Induction
The pro-apoptotic effects of DMPE were assessed using MCF-7 cells. The study found that treatment with specific derivatives led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic markers, indicating a shift towards apoptosis in cancer cells .
属性
IUPAC Name |
2-[4-(dimethylamino)piperidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)9-3-5-11(6-4-9)7-8-12/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPSCCWHOQVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














